molecular formula C11H9ClF3NO B2389462 (2-Chloro-4-fluorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone CAS No. 2320524-65-8

(2-Chloro-4-fluorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone

Cat. No.: B2389462
CAS No.: 2320524-65-8
M. Wt: 263.64
InChI Key: MOWBTXFWHPFDCV-UHFFFAOYSA-N
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Description

(2-Chloro-4-fluorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. Its structure, featuring an azetidine ring linked to a 2-chloro-4-fluorophenyl group via a methanone bridge, is frequently explored in the design of bioactive molecules. Compounds with similar azetidine scaffolds are actively investigated as potential therapeutic agents, including as reversible and potent enzyme inhibitors . Furthermore, structural analogs containing the beta-lactam (azetidin-2-one) core have demonstrated substantial antiproliferative activity in bioassays, specifically against breast cancer cell lines such as MCF-7 and MDA-MB-231, by functioning as tubulin polymerization inhibitors that disrupt microtubule assembly . The presence of the 2-chloro-4-fluorophenyl moiety is a common pharmacophore in drug discovery, often contributing to a molecule's ability to interact with biological targets, as seen in various synthesized derivatives . This makes this compound a valuable building block for researchers developing novel compounds for biochemical screening and structure-activity relationship (SAR) studies. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[3-(difluoromethyl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3NO/c12-9-3-7(13)1-2-8(9)11(17)16-4-6(5-16)10(14)15/h1-3,6,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWBTXFWHPFDCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=C(C=C2)F)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-fluorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of an azetidine derivative with a chloro-fluorophenyl compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-fluorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Chemistry

In chemistry, (2-Chloro-4-fluorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. Studies have shown that derivatives of this compound may exhibit activity against certain biological targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for the development of new materials with specific characteristics, such as enhanced stability or reactivity .

Mechanism of Action

The mechanism of action of (2-Chloro-4-fluorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

(3-(Bis(4-phenylquinolin-2-yl)amino)azetidin-1-yl)(phenyl)methanone (Compound 15d)

Key Differences :

  • Substituents: The azetidine nitrogen in 15d is substituted with a bis(quinolinyl)amino group, compared to the difluoromethyl group in the target compound.
  • Aryl Group : The phenyl group in 15d lacks halogenation, unlike the 2-chloro-4-fluorophenyl moiety in the target molecule.
    Implications :

5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile

Key Differences :

  • Azetidine Modification : The azetidine is fused with a tetrahydropyrazolo-pyridine system, introducing additional nitrogen atoms and a bicyclic structure.
  • Functional Groups : A morpholine and nitrile group replace the ketone-linked aryl group.
    Implications :
  • The nitrile group may enhance solubility but could alter reactivity compared to the chloro-fluorophenyl ketone .

Halogenated Aryl Ketones Without Azetidine Cores

1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethanone

Key Differences :

  • Core Structure: Lacks the azetidine ring, featuring only a hydroxylated acetophenone backbone.
  • Substituents : A hydroxyl group at the 2-position introduces hydrogen-bonding capacity absent in the target compound.
    Implications :
  • Simpler structure may limit bioavailability due to reduced steric shielding of the ketone group.
  • Hydroxyl group improves aqueous solubility but increases susceptibility to oxidation .

2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

Key Differences :

  • Core Structure : Triazole-thioether replaces azetidine, with a sulfonylphenyl substituent.
  • Halogenation : 2,4-Difluorophenyl group vs. 2-chloro-4-fluorophenyl in the target.
    Implications :
  • The triazole’s electron-deficient nature may enhance interactions with cysteine residues in enzymes.

Table 1: Key Properties of Selected Compounds

Compound Molecular Weight (g/mol) Core Structure Key Substituents Purity (%)
Target Compound ~265.7* Azetidine 2-Chloro-4-fluorophenyl, difluoromethyl N/A
1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethanone 188.59 Acetophenone 3-Cl, 4-F, 2-OH N/A
Compound 15d ~600† Azetidine Bis(quinolinyl)amino, phenyl N/A
3-(Difluoromethyl)-4-methoxy-2-methylpyridin-1-iumonitrile 180.6 Pyridinium Difluoromethyl, nitrile 95

*Estimated based on formula; †Approximate value from synthesis data .

Synthesis Notes:

  • The target compound’s synthesis likely parallels that of 15d, where an azetidine intermediate is acylated with a halogenated benzoyl chloride .
  • In contrast, triazole-containing analogues require multi-step thioether formation and triazole ring assembly .

Biological Activity

The compound (2-Chloro-4-fluorophenyl)(3-(difluoromethyl)azetidin-1-yl)methanone is a synthetic organic molecule that has gained attention in various fields, particularly in pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of chloro, fluoro, and difluoromethyl groups attached to an azetidine ring. This structural complexity contributes to its diverse biological interactions.

PropertyValue
Molecular FormulaC12_{12}H10_{10}ClF2_{2}N
Molecular Weight253.66 g/mol
CAS Number2320524-65-8

The mechanism of action of this compound involves its interaction with specific biological targets, including receptors and enzymes. The compound's unique substituents allow it to modulate biological pathways effectively.

  • Receptor Binding : The compound may bind to various receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : It has potential inhibitory effects on specific enzymes involved in metabolic pathways.

Biological Activity

Research indicates that this compound exhibits significant antiproliferative activity against certain cancer cell lines.

Antiproliferative Studies

In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer models:

  • MCF-7 Breast Cancer Cells : The compound demonstrated IC50_{50} values ranging from 10–33 nM, indicating potent antiproliferative effects comparable to established chemotherapeutics like CA-4 .
  • MDA-MB-231 Triple-Negative Breast Cancer Cells : Similar IC50_{50} values were observed, confirming its efficacy across different breast cancer subtypes .

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Study on Tubulin Destabilization : Research demonstrated that compounds with similar structures could inhibit tubulin polymerization, leading to apoptosis in cancer cells. This suggests that this compound might also exhibit similar mechanisms .
  • Flow Cytometry Analysis : Flow cytometry results indicated that treatment with related compounds resulted in cell cycle arrest at the G₂/M phase and increased apoptosis markers .

Comparison with Similar Compounds

This compound can be compared with other azetidine derivatives known for their biological activities:

Compound NameIC50_{50} (nM)Activity Type
(3-Chloro-4-fluorophenyl)(4-fluoro...methanone20–40Antiproliferative
3-Chloro-4-fluorophenylboronic acid15–30Anticancer

Q & A

Q. How to design structure-activity relationship (SAR) studies for azetidine derivatives?

  • Methodological Answer : Synthesize analogs with varied substituents (e.g., chloro vs. methyl on the phenyl ring). Test bioactivity in parallel and use statistical tools (e.g., PCA) to correlate structural features (e.g., steric bulk, electronic effects) with activity. Crystallize analogs to compare binding modes .

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